Selective Blockade of Myocardial K+ Currents Without Na+ or Ca2+ Channel Crosstalk
In voltage-clamp experiments on frog atrial trabeculae, BMA reduced the outward K+ current but had no effect on either the rapid inward Na+ current or the slow inward Ca2+ current [1]. This contrasts with the adamantane derivative dimethylaminoadamantane (DMAA), which non-selectively reduces Na+, K+, and Cl- permeability [2], and with 4-aminopyridine, a pan-Kv inhibitor (IC50: 170 μM for Kv1.1, 230 μM for Kv1.2 in CHO cells) that also indirectly influences Ca2+ dynamics .
| Evidence Dimension | Ion channel selectivity profile |
|---|---|
| Target Compound Data | BMA: blocks outward K+ current; no effect on rapid inward Na+ or slow inward Ca2+ currents (frog atrial trabeculae, double sucrose-gap voltage clamp) |
| Comparator Or Baseline | DMAA: non-selectively reduces Na+, K+, Cl- permeability. 4-Aminopyridine: inhibits Kv1.1 (IC50=170 μM), Kv1.2 (IC50=230 μM); alters Ca2+ signaling indirectly. |
| Quantified Difference | Qualitative selectivity: BMA spares Na+ and Ca2+ currents at K+-blocking concentrations; DMAA and 4-AP lack this selectivity. |
| Conditions | Voltage-clamp on frog atrial trabeculae (BMA); neuronal membrane suspension (DMAA); CHO cells overexpressing Kv1.1/Kv1.2 (4-AP) |
Why This Matters
Researchers studying K+ channel contributions to cardiac action potentials can use BMA to isolate K+ effects without confounding Na+ or Ca2+ current inhibition, a significant advantage over common research tools like 4-AP.
- [1] Mészáros J, Kelemen K, Markó R, Kecskeméti V, Szegi J. Inhibition of myocardial K+ channels by bromobenzoyl-methyladamantylamine, an adamantane derivative. Eur J Pharmacol. 1982 Oct 22;84(3-4):151-60. PMID: 6293846. View Source
- [2] Grossmann A, Grossmann W, Jurna I. The effect of dimethylaminoadamantane on neuronal membranes. Eur J Pharmacol. 1976;35(2):379-88. PMID: 1269555. View Source
